cis-3,4-Difluoropyrrolidine hydrochloride
Overview
Description
cis-3,4-Difluoropyrrolidine hydrochloride: is a fluorinated pyrrolidine derivative. It is a crystalline solid that is soluble in water and various organic solvents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Difluoropyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-3,4-Difluoropyrrolidine hydrochloride can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions to yield various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Major Products:
Substitution Products: Various substituted pyrrolidines.
Oxidation Products: Fluorinated ketones or aldehydes.
Reduction Products: Fluorinated amines.
Scientific Research Applications
cis-3,4-Difluoropyrrolidine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential inhibitors of enzymes such as dipeptidyl peptidase-4 and dual leucine zipper kinase.
Biological Studies: This compound is used in the study of fluorinated analogs of biologically active molecules to understand their interaction with biological targets.
Industrial Applications: It serves as an intermediate in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-3,4-Difluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- 4,4-Difluoropyrrolidine hydrochloride
- 2,2-Difluoropyrrolidine hydrochloride
Comparison: cis-3,4-Difluoropyrrolidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the pyrrolidine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other difluoropyrrolidine derivatives. For instance, the cis-configuration may result in different steric and electronic properties, affecting its interaction with biological targets .
Biological Activity
Cis-3,4-Difluoropyrrolidine hydrochloride (CAS number 869481-94-7) is a fluorinated derivative of pyrrolidine characterized by the presence of two fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. Its molecular formula is C₄H₈ClF₂N, with a molecular weight of approximately 143.56 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and drug development due to its unique structural features and biological activity.
The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in chemical research and pharmaceutical development. The presence of fluorine atoms is significant as they can influence the compound's biological properties, including its pharmacokinetics and interaction with biological targets.
Biological Activity
This compound exhibits notable biological activity, particularly in the context of drug discovery. Preliminary studies suggest that it may interact with various biological targets due to its structural similarities with other biologically active compounds. The following sections detail its potential applications and mechanisms of action.
- Binding Affinity : Interaction studies indicate that this compound has a considerable binding affinity to certain biological receptors, which could be pivotal for its pharmacological profile.
- Scaffold for Drug Development : The compound's structure allows it to serve as a scaffold for synthesizing more complex molecules, potentially leading to novel therapeutic agents.
- Influence on Conformational Properties : Research indicates that the fluorination at the 3 and 4 positions affects the conformational dynamics of related compounds, influencing their biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Conformational Properties : Research by Jiao et al. (2021) highlights how fluorinated proline derivatives can bias ring pucker and affect cis-trans isomerization rates, which may extend to similar compounds like this compound .
- Synthesis and Applications : A study published in Inorganic Chemistry discusses the synthesis routes for difluorinated pyrrolidines, emphasizing their utility in developing new pharmaceuticals .
Comparative Analysis with Similar Compounds
The following table outlines the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
cis-3,4-Difluoropyrrolidine | Fluorine at 3 and 4 | Hydrochloride salt form enhances solubility |
3,4-Difluoropyrrolidine | Fluorine at 3 and 4 | Lacks hydrochloride salt form |
2,5-Difluoropyrrolidine | Fluorine at 2 and 5 | Different biological activity profile |
Pyrrolidine | No fluorination | Baseline structure for comparison |
This table illustrates how the positioning of fluorine atoms contributes to the distinct chemical properties and biological activities of these compounds.
Future Directions
Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Studies focusing on:
- In Vivo Testing : Investigating its efficacy in animal models.
- Target Interaction Studies : Identifying specific receptors or enzymes that interact with this compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance its pharmacological properties.
Properties
IUPAC Name |
(3S,4R)-3,4-difluoropyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYOMPVOXGHIR-HKTIBRIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735948 | |
Record name | (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869481-94-7 | |
Record name | Pyrrolidine, 3,4-difluoro-, hydrochloride (1:1), (3S,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869481-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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